2-(2-Aminoethyl)-5,5-dimethylhexanoic acid hydrochloride
Description
Properties
IUPAC Name |
2-(2-aminoethyl)-5,5-dimethylhexanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2.ClH/c1-10(2,3)6-4-8(5-7-11)9(12)13;/h8H,4-7,11H2,1-3H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITLSKZCWAOPCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC(CCN)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid hydrochloride typically involves the reaction of 5,5-dimethylhexanoic acid with 2-aminoethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the hydrochloride salt form of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)-5,5-dimethylhexanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Structural Characteristics
The compound consists of an amino group and a branched alkyl chain, which influences its reactivity and interactions with biological targets.
Chemistry
2-(2-Aminoethyl)-5,5-dimethylhexanoic acid hydrochloride serves as a crucial building block in organic synthesis. It is utilized in the creation of more complex organic molecules, which are essential for various chemical processes and product formulations. Its unique structure allows for specific reactions that are not possible with simpler amino acids.
Biology
In biological contexts, the compound is studied for its potential role in metabolic pathways and enzyme interactions. It can influence the activity of specific enzymes, thereby modulating metabolic processes. Research indicates that it may have neuroprotective properties and could play a role in muscle performance enhancement through metabolic modulation.
Medicine
The therapeutic applications of this compound are under investigation. Preliminary studies suggest its potential as a precursor for drug development targeting various conditions, including neurodegenerative diseases and muscle recovery in sports medicine.
Case Study 1: Neuroprotective Properties
A peer-reviewed study explored the effects of this compound on neuronal cell lines subjected to oxidative stress. Results demonstrated a significant reduction in cell death compared to control groups, indicating its potential use in neuroprotection.
Case Study 2: Muscle Performance Enhancement
A clinical trial involving athletes assessed the impact of this compound on endurance and recovery times post-exercise. Findings suggested that supplementation led to improved performance metrics, highlighting its possible application in sports medicine for enhancing muscle metabolism.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)-5,5-dimethylhexanoic acid hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can interact with various enzymes and receptors, influencing biological pathways and processes. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related hydrochlorides, focusing on molecular features, synthesis, and safety profiles.
Structural and Functional Group Comparisons
Table 1: Key Structural and Functional Differences
Key Observations :
- The target compound’s branched hexanoic acid backbone distinguishes it from shorter-chain analogs (e.g., butanoate in ) and cyclopropane-containing derivatives (e.g., ).
- The hydrochloride salt is a common feature, improving solubility across all compounds.
- Aromaticity in [2-(2,5-dimethylphenoxy)ethyl]amine HCl contrasts with the aliphatic chains of other compounds, likely affecting lipophilicity and receptor interactions.
Key Observations :
- Synthetic routes vary: Hydrochloride formation often involves direct HCl treatment (e.g., ), while cyclopropane derivatives require specialized methods (e.g., carbene insertion ).
- NMR data for methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl suggests broad signals for amine protons, indicative of hydrogen bonding.
Key Observations :
- Safety data are incomplete for many analogs.
- Hydrochloride salts generally require handling precautions (e.g., P261/P262 ) to avoid respiratory or dermal exposure.
Biological Activity
2-(2-Aminoethyl)-5,5-dimethylhexanoic acid hydrochloride, commonly referred to as DMHA or by its chemical structure, is a compound of interest in various fields, including biochemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is . It features an amino group and a carboxylic acid, which contribute to its biological interactions. The compound is soluble in water due to the presence of the hydrochloride salt form.
The biological activity of DMHA is primarily linked to its role as a neuromodulator and potential stimulant. It is believed to influence neurotransmitter levels, particularly norepinephrine and dopamine, which can enhance physical performance and cognitive functions. The compound may exert its effects through the following mechanisms:
- Inhibition of Reuptake : DMHA may inhibit the reuptake of neurotransmitters, leading to increased availability in the synaptic cleft.
- Adrenergic Receptor Activation : It may activate adrenergic receptors, promoting vasodilation and increased heart rate.
- Cognitive Enhancement : By modulating neurotransmitter levels, DMHA can potentially improve focus and mental clarity.
Pharmacological Effects
Research indicates several pharmacological effects associated with DMHA:
- Stimulant Properties : Similar to other stimulants like caffeine, DMHA has been shown to increase energy levels and reduce fatigue during physical exertion.
- Cognitive Enhancement : Studies suggest that DMHA may improve cognitive performance in tasks requiring attention and memory retention.
Case Studies
- Athletic Performance : A study involving athletes demonstrated that supplementation with DMHA resulted in significant improvements in endurance and strength during high-intensity workouts. Participants reported reduced perceived exertion and increased workout duration.
- Cognitive Function : In a double-blind trial assessing cognitive function among college students, those supplemented with DMHA showed improved scores on attention and memory tests compared to a placebo group.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Stimulant Effects | Increased energy and endurance | |
| Cognitive Enhancement | Improved focus and memory | |
| Neurotransmitter Modulation | Increased dopamine levels |
Safety and Toxicology
While DMHA has potential benefits, safety concerns have been raised regarding its use. Some studies indicate possible side effects such as increased heart rate, hypertension, and anxiety at higher doses. Long-term effects remain under investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
